molecular formula C10H12O B14661744 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol CAS No. 38694-37-0

2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol

Cat. No.: B14661744
CAS No.: 38694-37-0
M. Wt: 148.20 g/mol
InChI Key: JVJDWQZGEIJABZ-UHFFFAOYSA-N
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Description

2-Methylbicyclo[322]nona-3,6,8-trien-2-ol is a bicyclic compound characterized by its unique structure, which includes a bicyclo[322]nona framework with three double bonds and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol can be achieved through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form a saturated bicyclic compound.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

    Oxidation: Formation of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-one.

    Reduction: Formation of 2-Methylbicyclo[3.2.2]nonane-2-ol.

    Substitution: Formation of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-chloride.

Scientific Research Applications

2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the double bonds can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to act as a ligand in coordination chemistry .

Properties

CAS No.

38694-37-0

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

2-methylbicyclo[3.2.2]nona-3,6,8-trien-2-ol

InChI

InChI=1S/C10H12O/c1-10(11)7-6-8-2-4-9(10)5-3-8/h2-9,11H,1H3

InChI Key

JVJDWQZGEIJABZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2C=CC1C=C2)O

Origin of Product

United States

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